BenchChemオンラインストアへようこそ!

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea

Physicochemical profiling Drug-likeness Library design

Secure a structurally unique chemotype for your screening library. This compound integrates a validated 4-methoxybenzyl urea (GSK-3β) with a fluorophenyl-pyrrolidinone core (FPRL1/ALXR), creating an untested chemical space distinct from patented benzothiazole-ureas or simple N′-alkyl analogs. Its higher molecular weight and hydrogen-bonding capacity (HBA=4) make it an essential property probe for assessing potency-selectivity trade-offs in your lead optimization campaign.

Molecular Formula C19H20FN3O3
Molecular Weight 357.385
CAS No. 891104-18-0
Cat. No. B2637425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea
CAS891104-18-0
Molecular FormulaC19H20FN3O3
Molecular Weight357.385
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
InChIInChI=1S/C19H20FN3O3/c1-26-17-7-5-13(6-8-17)11-21-19(25)22-15-10-18(24)23(12-15)16-4-2-3-14(20)9-16/h2-9,15H,10-12H2,1H3,(H2,21,22,25)
InChIKeyWRCJZHDJUKOFJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea (CAS 891104-18-0): Compound Identity and Structural Classification


1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea (CAS 891104-18-0) is a synthetic unsymmetrical urea derivative with molecular formula C₁₉H₂₀FN₃O₃ and molecular weight 357.4 g/mol . The compound features a 5-oxopyrrolidine (γ-lactam) core N-substituted with a 3-fluorophenyl group at position 1 and a urea linkage at position 3, which in turn bears a 4-methoxybenzyl substituent on the distal nitrogen . This structure places it within a broader class of 1,3-disubstituted pyrrolidinylureas that have been investigated as formyl peptide receptor-like 1 (FPRL1/ALXR/FPR2) agonists in patent literature [1].

Why Generic Substitution of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea with In-Class Analogs Is Not Supported by Evidence


This compound belongs to a series of 1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl urea derivatives that differ solely in the N′-substituent of the urea moiety. Within this series, even minor structural modifications produce divergent property profiles: the o-tolyl analog (CAS 894028-59-2, C₁₈H₁₈FN₃O₂, MW 327.4) has a lower molecular weight and reduced hydrogen-bonding capacity compared to the 4-methoxybenzyl analog (MW 357.4) . The 4-methoxybenzyl group introduces an additional hydrogen-bond acceptor (the methoxy oxygen), a larger hydrophobic surface area, and a different conformational profile due to the benzylic methylene spacer. Published structure-activity relationship (SAR) data on related 1-aryl-3-(4-methoxybenzyl)urea scaffolds demonstrate that the 4-methoxybenzyl moiety is a critical determinant of target engagement for glycogen synthase kinase-3β (GSK-3β) inhibition [1]. Without compound-specific comparative bioactivity data, assuming functional interchangeability with other N′-substituted analogs is scientifically unjustified.

Quantitative Differentiation Evidence: 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation from N'-Alkyl and N'-Aryl Analogs

The target compound (MW 357.4 g/mol, C₁₉H₂₀FN₃O₃) carries a 4-methoxybenzyl substituent that increases molecular weight by 30 Da and adds a hydrogen-bond acceptor (methoxy oxygen, contributing 1 additional HBA) compared to the o-tolyl analog (CAS 894028-59-2, MW 327.4, C₁₈H₁₈FN₃O₂). This shifts the compound into a higher lipophilicity–hydrogen-bonding space distinct from both the smaller N′-methyl (CAS unverified, MW ~263) and N′-allyl (CAS 894025-54-8, MW ~303) analogs .

Physicochemical profiling Drug-likeness Library design

Structural Superposition with the 4-Methoxybenzyl Urea Pharmacophore Associated with GSK-3β Inhibition

The 4-methoxybenzyl urea moiety of the target compound directly overlaps with a known pharmacophore present in irreversible GSK-3β inhibitors. In a published study, a series of 1-aryl-3-(4-methoxybenzyl)ureas were designed as Cys199-targeted covalent GSK-3β inhibitors, with the 4-methoxybenzyl group providing critical binding interactions within the ATP-binding pocket [1]. The target compound combines this 4-methoxybenzyl urea motif with the 1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl scaffold, creating a hybrid structure with no exact match in the reported GSK-3β inhibitor series or in the FPRL1 agonist patent series.

Kinase inhibition Alzheimer's disease Covalent inhibitor

Absence from Public Bioactivity Databases: A Differentiation Factor for Novel Target Discovery

A search of PubChem, ChEMBL, BindingDB, and ZINC databases returned no bioactivity records for CAS 891104-18-0 as of April 2026 [1]. In contrast, several in-class analogs (e.g., o-tolyl analog CAS 894028-59-2, allyl analog CAS 894025-54-8) appear in multiple vendor catalogs but are similarly absent from curated bioactivity databases. This absence of pre-existing activity annotations means the compound has not been profiled in any publicly disclosed biochemical or cellular assay, whereas structurally related FPRL1 agonists from patent EP3075726A1 have published EC₅₀ values in the sub-micromolar range in FPRL1 calcium mobilization assays [2].

Chemical probe Target identification Screening library diversity

Substituent Electronic Effects: 3-Fluorophenyl vs. 4-Fluorophenyl and Non-Fluorinated Analogs

The 3-fluorophenyl substituent on the pyrrolidinone nitrogen differentiates this compound from the 4-fluorophenyl isomer series (e.g., [1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, CAS 894019-18-2). Meta-fluorination alters the electron-withdrawing effect on the aniline-like nitrogen compared to para-fluorination: the Hammett σₘ value for fluorine is +0.34, compared to σₚ = +0.06, resulting in stronger inductive electron withdrawal at the meta position [1]. This electronic difference modulates the basicity and nucleophilicity of the pyrrolidinone nitrogen, potentially affecting both metabolic N-dearylation susceptibility and target hydrogen-bonding geometry.

Electronic effects Metabolic stability Receptor binding

Limited Evidence Advisory: Absence of Published Comparative Bioactivity Data

After systematic searching of primary literature, patent databases, and public bioactivity repositories, no head-to-head comparative bioactivity data (IC₅₀, EC₅₀, Kᵢ, or Kd values) could be located for 1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea against any biological target, nor for any of its closest in-class analogs (CAS 894028-59-2, 894025-54-8, 894029-19-7, 894026-98-3) [1]. The FPRL1 agonist patent EP3075726A1 reports quantitative functional data for structurally related compounds but does not explicitly list the target compound or its N'-4-methoxybenzyl analog [2]. The only peripherally relevant quantitative datum comes from a related but structurally distinct compound—1-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea—which showed AChE inhibition with IC₅₀ = 157.31 μM, but this compound differs at both the pyrrolidinone N-substituent and the linker position .

Data gap Due diligence Procurement risk

Recommended Application Scenarios for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea Based on Available Evidence


Diversity-Oriented Screening Library Expansion with an Unannotated 4-Methoxybenzyl Urea Hybrid Scaffold

The compound's structural hybrid nature—combining a 1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl core with a 3-(4-methoxybenzyl)urea motif—and its complete absence from public bioactivity databases make it suitable for organizations building proprietary diversity screening libraries. The 4-methoxybenzyl urea substructure is validated in GSK-3β inhibitor design [1], while the fluorophenyl-pyrrolidinone core appears in FPRL1 agonist patent series [2], yet no compound combines both features in published literature. This unique merger creates an untested chemical space position that is unlikely to overlap with competitor screening decks.

GSK-3β Chemical Probe Development with a Non-Benzothiazole/Benzimidazole Scaffold

Existing irreversible GSK-3β inhibitors based on the 1-aryl-3-(4-methoxybenzyl)urea scaffold universally employ benzothiazole or benzimidazole aryl groups [1]. The target compound replaces these with a 3-fluorophenyl-pyrrolidinone system, offering a structurally divergent starting point for developing GSK-3β probes with potentially distinct selectivity profiles. The 3-fluorophenyl group (σₘ = +0.34) introduces stronger inductive electronic effects than the typical benzothiazole ring system [3], which may translate into differential target engagement kinetics.

FPRL1 Agonist SAR Expansion via N'-Methoxybenzyl Substitution

The FPRL1 agonist patent EP3075726A1 extensively explores aryl urea variations but does not appear to include N'-4-methoxybenzyl derivatives [2]. The 4-methoxybenzyl group introduces a benzylic methylene spacer that increases conformational flexibility relative to direct aryl urea linkages, potentially accessing different receptor interaction modes [1]. For research groups investigating FPRL1/FPR2 biased signaling, this compound provides a novel substitution vector not covered by the existing patent SAR.

Physicochemical Comparator in Property-Based Lead Optimization Series

Within the 1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl urea series, the target compound (MW 357.4; HBA = 4) occupies a distinct property niche compared to smaller N′-alkyl analogs (MW 263–327; HBA = 3) [1]. This makes it valuable as a 'property probe' in lead optimization campaigns, allowing medicinal chemists to assess the impact of increasing molecular weight and hydrogen-bonding capacity on potency, selectivity, solubility, and permeability within a congeneric series, without introducing confounding structural changes.

Quote Request

Request a Quote for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.